molecular formula C21H17N3O2 B11636651 (4Z)-4-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11636651
M. Wt: 343.4 g/mol
InChI Key: RQDIIHDJQCTANY-FOWTUZBSSA-N
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Description

(4Z)-4-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that combines quinoline and pyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 2-hydroxy-8-methylquinoline-3-carbaldehyde with 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline and pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline and pyrazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research has focused on its potential anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, (4Z)-4-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that lead to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 2-hydroxyquinoline and 8-methylquinoline share structural similarities with (4Z)-4-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE.

    Pyrazolone Derivatives: Compounds like 3-methyl-1-phenyl-2-pyrazolin-5-one and 4,5-dihydro-1H-pyrazol-5-one are structurally related to the compound.

Uniqueness

The uniqueness of (4Z)-4-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its combined quinoline and pyrazolone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

(3E)-8-methyl-3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]quinolin-2-one

InChI

InChI=1S/C21H17N3O2/c1-13-7-6-8-15-11-16(20(25)22-19(13)15)12-18-14(2)23-24(21(18)26)17-9-4-3-5-10-17/h3-12,23H,1-2H3/b16-12+

InChI Key

RQDIIHDJQCTANY-FOWTUZBSSA-N

Isomeric SMILES

CC1=CC=CC2=C/C(=C\C3=C(NN(C3=O)C4=CC=CC=C4)C)/C(=O)N=C12

Canonical SMILES

CC1=CC=CC2=CC(=CC3=C(NN(C3=O)C4=CC=CC=C4)C)C(=O)N=C12

Origin of Product

United States

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